molecular formula C13H9Cl2NO3 B6392041 MFCD18318007 CAS No. 1261905-45-6

MFCD18318007

Cat. No.: B6392041
CAS No.: 1261905-45-6
M. Wt: 298.12 g/mol
InChI Key: VSEDPAWAXXTLDB-UHFFFAOYSA-N
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Description

MFCD18318007 is a chemical compound identified by its Molecular Formula Data (MFCD) number, commonly used in pharmaceutical and materials science research. Such compounds are frequently explored for their biological activity, including kinase inhibition or antimicrobial properties.

Properties

IUPAC Name

2-chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDPAWAXXTLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687950
Record name 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-45-6
Record name 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18318007 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:

    Melt Spinning: This method involves heating the raw materials until they melt and then spinning them into fibers. This technique is often used for phase change materials.

    Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded through a spinneret into a coagulation bath, where the solvent is removed, and the fibers are formed.

    Electrospinning: This method uses an electric field to draw the raw materials into fine fibers.

Chemical Reactions Analysis

MFCD18318007 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

MFCD18318007 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD18318007 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Weight : ~200–300 g/mol (based on analogs like C8H7N3, MW 145.16 in and C6H3Cl2N3, MW 188.01 in ).
  • Synthesis : Likely involves catalytic reactions (e.g., A-FGO catalyst in ) or multi-step heterocyclic ring formation (e.g., pyrrolo-triazine synthesis in ).
  • Bioactivity: Potential Log S values between -2.5 to -1.5 (comparable to ESOL solubility models in ) and moderate bioavailability scores (~0.55, similar to ).

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural motifs (e.g., fused heterocyclic rings, halogen substituents) with MFCD18318007:

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Substituents Synthesis Method
This compound Not disclosed ~200–300 Likely Cl/N substituents Catalytic coupling (inferred from )
MFCD11044885 (918538-05-3) C6H3Cl2N3 188.01 2,4-dichloro-pyrrolo-triazine KI/DMF-mediated cyclization
MFCD05863221 (18653-75-3) C8H7N3 145.16 Pyridine-imidazole core Sodium perborate-catalyzed reaction
MFCD00003330 (1761-61-1) C7H5BrO2 201.02 Bromo-benzoate A-FGO catalyst in THF

Key Structural Differences :

  • Halogenation : MFCD11044885 features dichloro substituents, enhancing electrophilicity, whereas MFCD00003330 includes a bromo group, increasing molecular weight and polarizability .
  • Core Heterocycles : MFCD05863221 employs a pyridine-imidazole system, distinct from the pyrrolo-triazine core in MFCD11044885, affecting π-π stacking interactions .

Functional Implications :

  • Solubility : MFCD05863221’s higher solubility (1.2 mg/mL) correlates with its lower Log S (-1.98), making it more suitable for aqueous formulations than MFCD11044885 .
  • Toxicity : Dichloro and bromo analogs (MFCD11044885, MFCD00003330) exhibit stronger skin/eye irritation hazards (H315-H319), critical for occupational safety .

Advancements :

  • MFCD00003330’s synthesis achieves 98% yield using recyclable A-FGO catalysts, setting a benchmark for sustainable production .
  • MFCD11044885’s reliance on DMF (a neurotoxin) highlights a need for solvent optimization in scale-up .

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